

# In-Depth Technical Guide: 1-(4-Boc-aminobutyl)piperazine (CAS: 874831-61-5)

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## Compound of Interest

Compound Name: 1-(4-Boc-aminobutyl)piperazine

Cat. No.: B1275745

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## Introduction

**1-(4-Boc-aminobutyl)piperazine**, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule widely employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of **1-(4-Boc-aminobutyl)piperazine** in the context of PROTAC-based drug discovery.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Boc-aminobutyl)piperazine** is presented in the table below. These properties are crucial for its handling, reactivity, and incorporation into larger molecular constructs.

Property	Value	Reference
CAS Number	874831-61-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>27</sub> N <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	257.38 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in common organic solvents like dichloromethane and ethanol.	[4]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	7	[2]
Topological Polar Surface Area	53.6 Å <sup>2</sup>	[2]

## Synthesis and Characterization

While a specific, detailed synthesis protocol for **1-(4-Boc-aminobutyl)piperazine** is not readily available in public literature, its structure suggests a straightforward synthetic route involving the reaction of a Boc-protected aminobutylamine derivative with a suitable piperazine synthon. A general synthetic approach is outlined below.

### General Synthetic Approach

A plausible synthetic route involves the nucleophilic substitution reaction between a commercially available Boc-protected 4-halobutylamine and an excess of piperazine. The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, allowing for selective alkylation of the piperazine nitrogen.

Alternatively, reductive amination of a Boc-protected amino-aldehyde with piperazine could also yield the desired product. The final product would then be purified using standard techniques such as column chromatography.

## Characterization

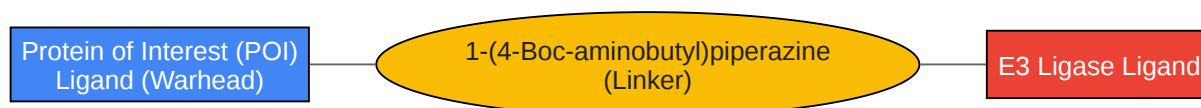
The identity and purity of **1-(4-Boc-aminobutyl)piperazine** are typically confirmed using a combination of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation. While a specific spectrum for this compound is not publicly available, related spectra for similar Boc-protected piperazine derivatives can be found.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or TFA) is a common method for analyzing such compounds.[6]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

## Role in PROTAC Drug Development

**1-(4-Boc-aminobutyl)piperazine** serves as a versatile linker in the modular synthesis of PROTACs. The piperazine and aminobutyl moieties provide points of attachment for a ligand that binds to the target protein of interest (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.[1][3]

The general structure of a PROTAC and the role of the linker are depicted in the diagram below.



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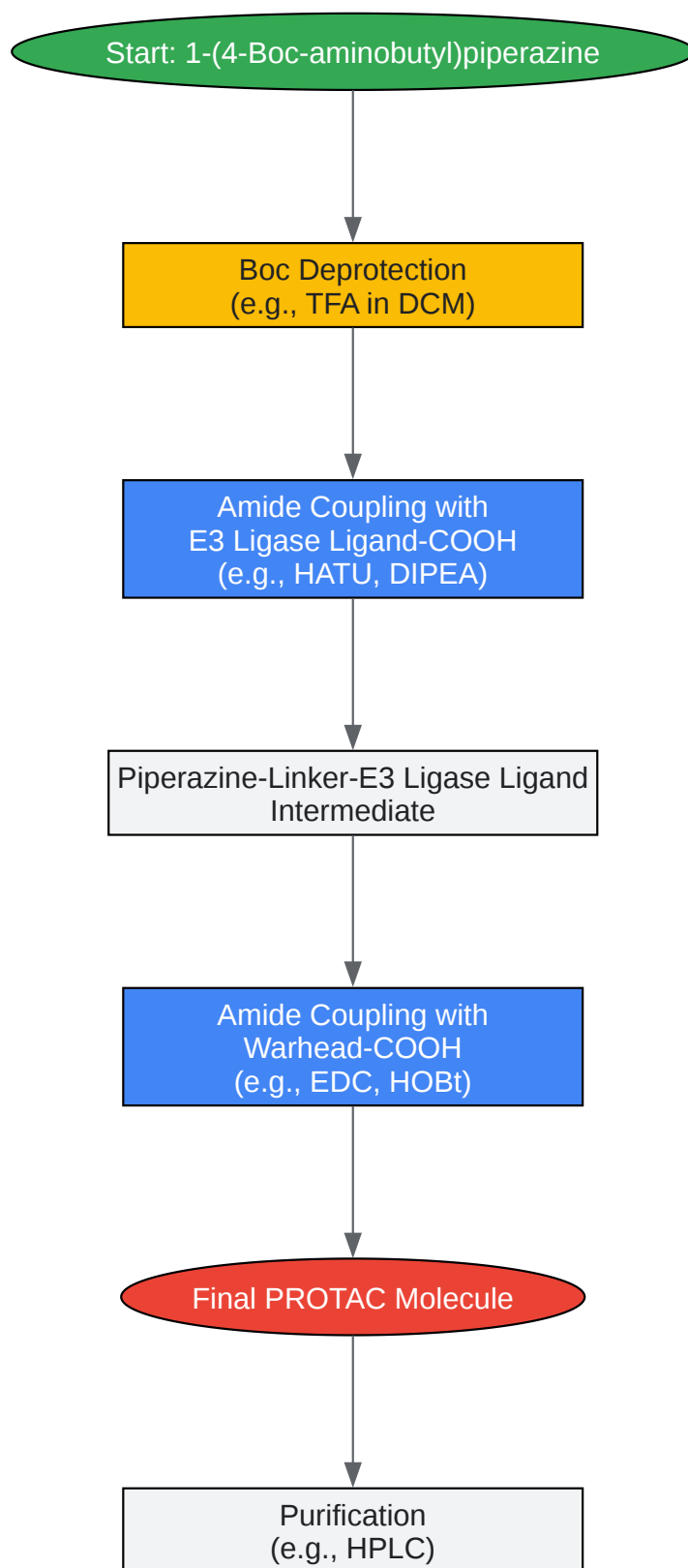
Caption: General structure of a PROTAC molecule.

The piperazine ring in the linker can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[7] The Boc-protected amine provides a convenient handle for

sequential and controlled synthesis, allowing for the attachment of the warhead and the E3 ligase ligand in a stepwise manner.

## PROTAC Synthesis Workflow

The synthesis of a PROTAC using **1-(4-Boc-aminobutyl)piperazine** as a linker typically involves a series of coupling and deprotection steps. A generalized workflow is presented below.



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Caption: Generalized PROTAC synthesis workflow.

## Experimental Protocol: Amide Bond Formation

The formation of a stable amide bond is a critical step in incorporating the **1-(4-Boc-aminobutyl)piperazine** linker into a PROTAC. The following is a general protocol for coupling the deprotected linker with a carboxylic acid-functionalized warhead or E3 ligase ligand.

### Materials:

- Deprotected 1-(4-aminobutyl)piperazine linker
- Carboxylic acid-functionalized binding moiety (Warhead or E3 Ligase Ligand)
- Coupling reagent (e.g., HATU, EDC/HOBt)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)

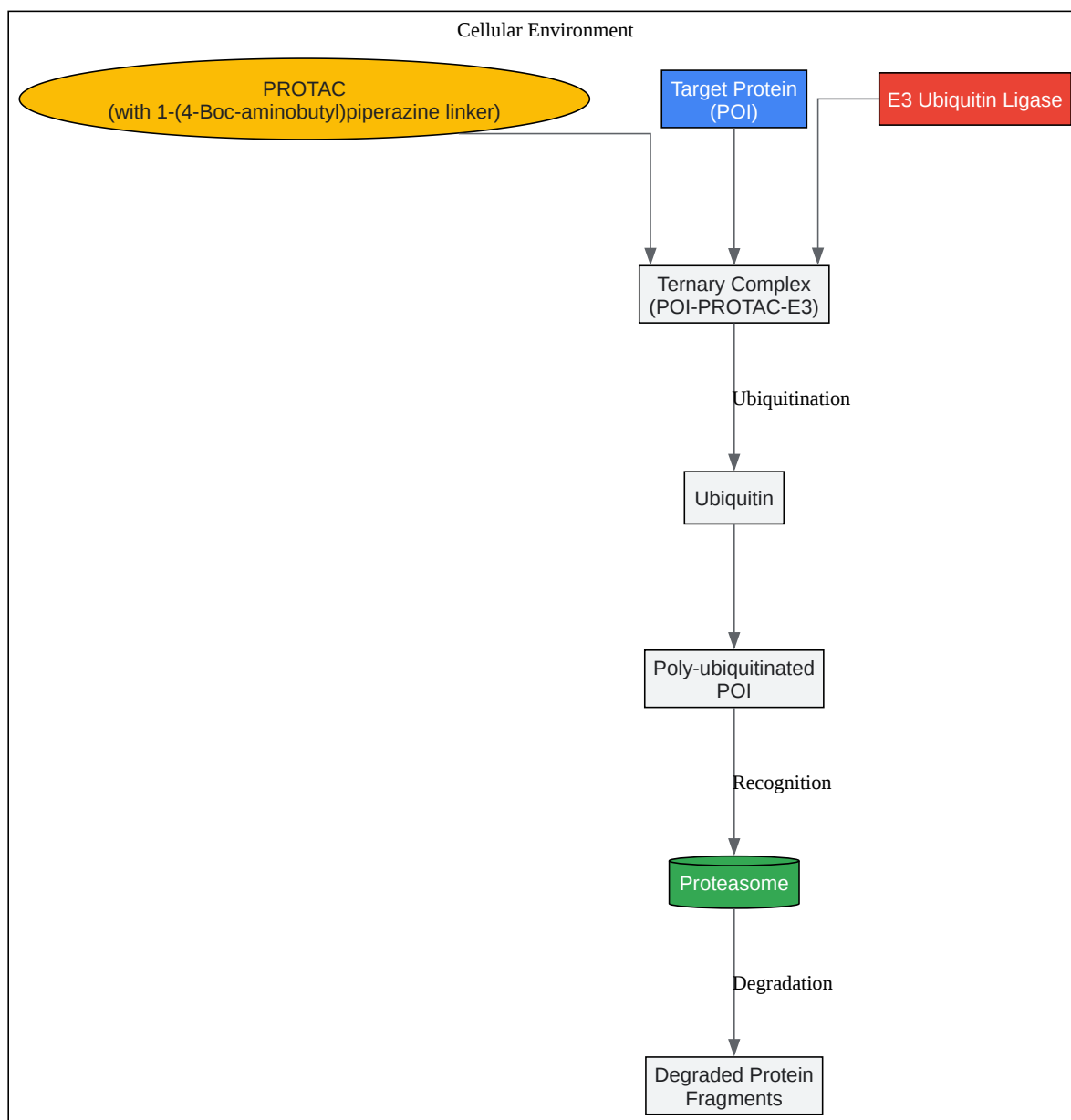
### Procedure:

- Dissolve the carboxylic acid-functionalized binding moiety (1.0 equivalent) in the anhydrous solvent.
- Add the coupling reagent (1.1 equivalents) and the base (2.0 equivalents) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the deprotected 1-(4-aminobutyl)piperazine linker (1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

## Signaling Pathway: Targeted Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.



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Caption: Mechanism of PROTAC-mediated protein degradation.



## Safety and Handling

While specific toxicity data for **1-(4-Boc-aminobutyl)piperazine** is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-(4-Boc-aminobutyl)piperazine** is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules, and its structural features can contribute favorably to the overall properties of the resulting PROTAC. This guide provides a foundational understanding of its characteristics, synthesis, and application in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of detailed experimental data will undoubtedly facilitate its broader use in the development of novel therapeutics.

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